(pyridin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
(pyridin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a pyridine ring, a methoxyphenyl group, and an isoquinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridylmethylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with isoquinoline-4-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the isoquinoline moiety can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.
Comparison with Similar Compounds
- Pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Comparison: While these compounds share structural similarities, (pyridin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the carboxylate moiety can significantly impact the compound’s interaction with molecular targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-9-6-8-17(13-18)25-14-21(19-10-2-3-11-20(19)22(25)26)23(27)29-15-16-7-4-5-12-24-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDFOFOOMZOZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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